![molecular formula C16H10ClFN2S B2969500 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-31-4](/img/structure/B2969500.png)

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine” is a chemical compound with the molecular formula C16H10ClFN2S . It is also known as CFSP. This compound is a pyridazine derivative that has gained significant attention in scientific research due to its potential.

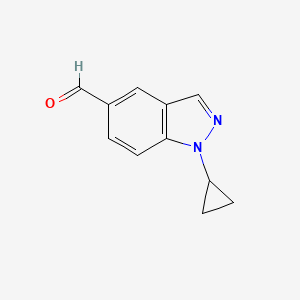

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 316.780 Da .Wissenschaftliche Forschungsanwendungen

Molluscicidal Activities

Compounds containing fluorine and sulfur atoms, such as those related to 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, have been investigated for their potential use as molluscicidal agents. For instance, fluorine substituted compounds have shown efficacy against snails responsible for Bilharziasis diseases, highlighting their potential in addressing parasitic infections (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Anticancer Properties

The introduction of fluorine and sulfur into molecules has also been associated with anticancer activities. Novel 1,4-disubstituted phthalazines, which share structural similarities with this compound, have been synthesized and shown to exhibit higher activity than cisplatin in in vitro tests against cancer cell lines (Li, Zhao, Yuan, Xu, & Gong, 2006).

High-Performance Materials

The synthesis and characterization of compounds incorporating fluorine and sulfur have contributed to the development of high-performance materials. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, for example, have shown promise due to their high refractive indices and good thermomechanical stabilities, applicable in optoelectronics and aerospace engineering (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Antibacterial and Antifungal Applications

Fluorine-substituted compounds, including triazine derivatives, have been evaluated for their antibacterial and antifungal properties. Such compounds have shown significant activity against various pathogenic microorganisms, suggesting their potential in developing new antimicrobial agents (Baldaniya & Patel, 2009).

Herbicide Development

The manipulation of fluorine atoms in chemical structures has led to the discovery of new herbicidal compounds. For instance, selective fluorine substitution in molecules like bentranil has significantly enhanced their herbicidal properties, offering new solutions for agricultural pest management (Hamprecht, Würzer, & Witschel, 2004).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function and leading to therapeutic effects .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, including the modulation of protein function, changes in cellular signaling, and alterations in cell morphology .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

4-chloro-6-(4-fluorophenyl)sulfanyl-3-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2S/c17-14-10-15(21-13-8-6-12(18)7-9-13)19-20-16(14)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBKPQCVDFSERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)

![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2969426.png)

![3-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B2969435.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate](/img/structure/B2969436.png)